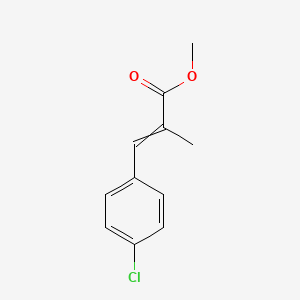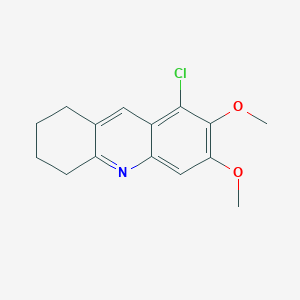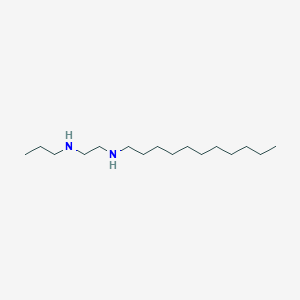![molecular formula C15H11ClN2OS B14242234 Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- CAS No. 502422-48-2](/img/structure/B14242234.png)
Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- is a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a pyridine ring substituted with a 2-chloro-5-(methylthio)phenyl group and an oxazole ring. The presence of these functional groups imparts distinctive chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- Pyridine, 2-chloro-5-methylthio
- Pyridine, 2-chloro-5-phenyl
- Pyridine, 2-chloro-5-methyl
Uniqueness
Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- is unique due to the presence of both the oxazole ring and the 2-chloro-5-(methylthio)phenyl group. This combination imparts distinctive chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
502422-48-2 |
|---|---|
Molekularformel |
C15H11ClN2OS |
Molekulargewicht |
302.8 g/mol |
IUPAC-Name |
2-(2-chloro-5-methylsulfanylphenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C15H11ClN2OS/c1-20-10-5-6-12(16)11(8-10)15-18-14(9-19-15)13-4-2-3-7-17-13/h2-9H,1H3 |
InChI-Schlüssel |
DEMSILUPLXBKQE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)Cl)C2=NC(=CO2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)

![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)

![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)



![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)



